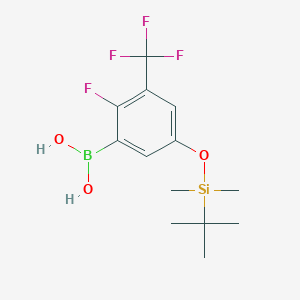

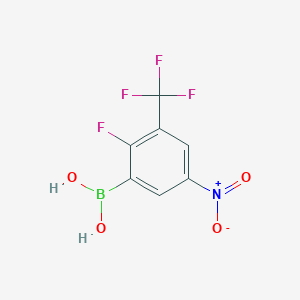

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid; 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

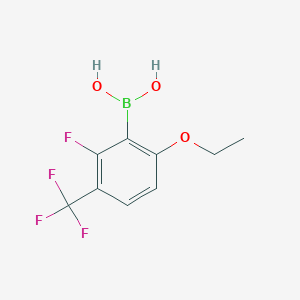

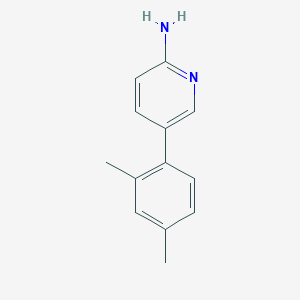

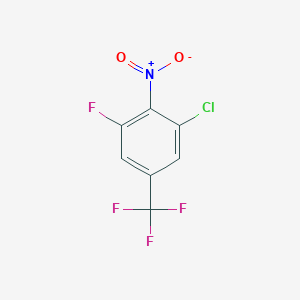

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is a white crystal in form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CF3C6H3(F)B(OH)2 . The compound has a molecular weight of 207.92 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. It can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

This compound is a white crystal . It has a molecular weight of 207.92 g/mol . The melting point ranges from 104°C to 109°C .Scientific Research Applications

Comprehensive Analysis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid Applications

Suzuki–Miyaura Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a cornerstone in the field of organic synthesis, allowing for the formation of carbon-carbon bonds. 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is utilized as a boron reagent in these reactions due to its ability to undergo transmetalation with palladium catalysts. This process is essential for the synthesis of various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Aerobic Oxidative Cross-Coupling: This application involves the use of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid in reactions that require an aerobic environment to facilitate oxidative cross-coupling. Such reactions are valuable for introducing nitro groups into aromatic compounds, which can be further transformed into amines, amides, and other functional groups critical in medicinal chemistry .

Microwave-Assisted Petasis Reactions: Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. The subject compound can be used in Petasis reactions, which are a form of multi-component reactions that yield highly functionalized organic compounds. These reactions are particularly useful in the rapid generation of compound libraries for drug discovery .

Rhodium-Catalyzed Addition Reactions: Rhodium catalysts are known for their efficiency and selectivity. 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid serves as a reactant in rhodium-catalyzed addition reactions, which are instrumental in the synthesis of complex molecules with high chiral purity, a requirement in the pharmaceutical industry .

Synthesis of Biologically Active Molecules: The compound is a key starting material in the synthesis of various biologically active molecules. Its unique substituents allow for the introduction of fluorine and nitro groups into target molecules, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds .

Development of Antitumor Agents: In the pursuit of novel antitumor agents, 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is used in the preparation of inhibitors of kinesin spindle protein (KSP). These inhibitors interfere with the proper function of the mitotic spindle, thus preventing cancer cells from successfully dividing and proliferating .

Functionalization via Lithiation: The compound is also employed in reactions involving lithiation, where it acts as a precursor for the introduction of various electrophiles. This method is particularly useful for the functionalization of aromatic compounds, leading to a wide array of derivatives with potential applications in material science and catalysis .

Selective Conjugate Addition Reactions: Lastly, 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid is a reactant in selective conjugate addition reactions. These reactions are crucial for the construction of asymmetric molecules, which are of great importance in the development of new drugs with specific enantiomeric properties .

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They interact with palladium (II) complexes during these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound undergoes transmetalation with palladium (II) complexes . This process involves the transfer of an organic group from boron to palladium . The mild and functional group tolerant reaction conditions, along with the relatively stable nature of the organoboron reagents, contribute to the broad application of this reaction .

Biochemical Pathways

It’s known that boronic acids are used in various reactions including functionalization via lithiation, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Result of Action

It’s known that boronic acids are used in the synthesis of biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation when handling the compound .

properties

IUPAC Name |

[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(13(16)17)2-5(6)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLECLSFKCRIQKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)